molecular formula C13H16N2O B13867871 2-methyl-4-(4-piperidinyloxy)Benzonitrile CAS No. 1164178-52-2

2-methyl-4-(4-piperidinyloxy)Benzonitrile

Katalognummer: B13867871
CAS-Nummer: 1164178-52-2
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: CVHFAHFVRFKWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-4-(4-piperidinyloxy)Benzonitrile is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.283 g/mol . This compound is characterized by the presence of a piperidine ring attached to a benzonitrile moiety, with a methyl group at the 2-position of the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-methyl-4-(4-piperidinyloxy)Benzonitrile typically involves the reaction of 2-methyl-4-hydroxybenzonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

2-methyl-4-(4-piperidinyloxy)Benzonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-methyl-4-(4-piperidinyloxy)Benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-methyl-4-(4-piperidinyloxy)Benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-methyl-4-(4-piperidinyloxy)Benzonitrile can be compared with other similar compounds, such as:

The presence of the methyl group in this compound contributes to its unique properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1164178-52-2

Molekularformel

C13H16N2O

Molekulargewicht

216.28 g/mol

IUPAC-Name

2-methyl-4-piperidin-4-yloxybenzonitrile

InChI

InChI=1S/C13H16N2O/c1-10-8-13(3-2-11(10)9-14)16-12-4-6-15-7-5-12/h2-3,8,12,15H,4-7H2,1H3

InChI-Schlüssel

CVHFAHFVRFKWCO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC2CCNCC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.